Ocedurenone

Description

Properties

CAS No. |

1359969-24-6 |

|---|---|

Molecular Formula |

C28H30ClN5O2 |

Molecular Weight |

504.0 g/mol |

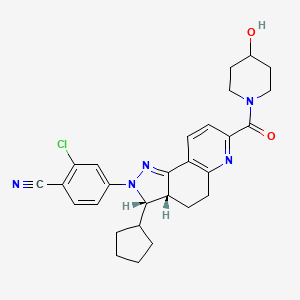

IUPAC Name |

4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |

InChI |

InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27-/m0/s1 |

InChI Key |

UXHQLGLGLZKHTC-CUNXSJBXSA-N |

Isomeric SMILES |

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |

Canonical SMILES |

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |

Origin of Product |

United States |

Foundational & Exploratory

KBP-5074: A Technical Overview of its Discovery and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP-5074, also known as ocedurenone, is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) that was under development for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2][3][4] Discovered and developed by KBP Biosciences, KBP-5074 was designed to overcome the limitations of existing steroidal MRAs, primarily the risk of hyperkalemia, which restricts their use in patients with moderate-to-severe CKD.[5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of KBP-5074, presenting key data and methodologies for the scientific community.

Discovery and Preclinical Development

KBP-5074 was identified through a proprietary research and development platform at KBP Biosciences. The chemical name for KBP-5074 is 2-chloro-4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl] benzonitrile, with a relative molecular mass of 504.02 g/mol .

Mechanism of Action

KBP-5074 is a potent and highly selective antagonist of the mineralocorticoid receptor (MR). Aldosterone, the primary ligand for the MR, plays a crucial role in blood pressure regulation and electrolyte balance. However, excessive aldosterone activity can lead to inflammation, fibrosis, and end-organ damage, particularly in the heart and kidneys. By selectively blocking the MR, KBP-5074 inhibits the downstream signaling pathways activated by aldosterone, thereby offering potential cardiorenal protective effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. KBP Biosciences Announces First Patient Dosed in KBP-5074 Global Phase 3 Study in Patients with Uncontrolled Hypertension and Advanced Chronic Kidney Disease_R&D Centre_Multimedia Resources_Media_文章_ [kbpbio.com]

- 3. Hope for chronic kidney disease as KBP Biosciences’ KBP-5074 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Expert Opinion on Investigational Drugs Publishes "An Evaluation of KBP-5074 in Advanced CKD with Uncontrolled Hypertension"_Publications_Media_文章_ [kbpbio.com]

- 5. ahajournals.org [ahajournals.org]

Ocedurenone: A Comprehensive Technical Review of its Mineralocorticoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] This technical guide provides an in-depth analysis of the core pharmacological attribute of this compound: its binding affinity and selectivity for the mineralocorticoid receptor. This document summarizes key quantitative data, details the experimental methodologies utilized in its characterization, and presents visual representations of its mechanism of action and experimental workflows to support further research and development efforts in the field of cardiorenal therapeutics.

Introduction

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with aldosterone.[3] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases. This compound was developed as a third-generation non-steroidal MRA with a distinct pharmacokinetic profile, including a longer half-life and potentially increased MR affinity compared to existing MRAs.[4] It selectively binds to the MR, blocking the binding of aldosterone and thereby mitigating its downstream effects.[3]

Mineralocorticoid Receptor Binding Affinity of this compound

In vitro studies have demonstrated that this compound is a potent antagonist of the human mineralocorticoid receptor.

Table 1: In Vitro Antagonistic Activity of this compound and Other MRAs against the Mineralocorticoid Receptor

| Compound | IC50 (nM) |

| This compound (KBP-5074) | 2.7 |

| Spironolactone | 24.2 |

| Eplerenone | 990 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Selectivity Profile

A key characteristic of this compound is its high selectivity for the mineralocorticoid receptor over other steroid hormone receptors, which is anticipated to reduce the incidence of off-target side effects commonly associated with non-selective MRAs.

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Binding Affinity |

| Mineralocorticoid Receptor (MR) | High Affinity (IC50 = 2.7 nM) |

| Glucocorticoid Receptor (GR) | Little to no binding affinity |

| Progesterone Receptor (PR) | Little to no binding affinity |

| Androgen Receptor (AR) | Little to no binding affinity |

Experimental Protocols

The following provides a generalized methodology for determining the mineralocorticoid receptor binding affinity and selectivity of a compound like this compound, based on standard industry practices and information inferred from the available literature.

Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine the binding affinity (IC50) of the test compound (this compound) for the human mineralocorticoid receptor.

Materials:

-

Recombinant human mineralocorticoid receptor

-

Radiolabeled ligand (e.g., [³H]-aldosterone)

-

Test compound (this compound) at various concentrations

-

Reference compounds (e.g., spironolactone, eplerenone)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: Recombinant human MR is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Selectivity Assays

The same radioligand binding assay principle is applied to assess the binding affinity of this compound for other steroid receptors (glucocorticoid, progesterone, and androgen receptors). Each assay utilizes the respective recombinant human receptor and a specific radiolabeled ligand for that receptor. The high IC50 values obtained in these assays would confirm the low binding affinity and thus the high selectivity of this compound for the MR.

Signaling Pathways and Experimental Workflow

Diagram 1: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action

Caption: this compound competitively inhibits aldosterone binding to the MR.

Diagram 2: Experimental Workflow for Determining IC50

Caption: Workflow for in vitro receptor binding affinity determination.

Diagram 3: Logical Relationship of this compound's Receptor Selectivity

Caption: this compound demonstrates high selectivity for the MR.

Conclusion

This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. Its high binding affinity for the MR, with an IC50 value of 2.7 nM, and its negligible affinity for other key steroid receptors, underscore its targeted mechanism of action. This pharmacological profile suggested the potential for effective MR blockade with a reduced risk of hormone-related side effects. Although recent clinical trial outcomes have led to a re-evaluation of its development, the foundational data on its receptor binding characteristics remain a valuable reference for the ongoing development of selective MRA therapeutics.

References

Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist. It has been developed for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient population at high risk for hyperkalemia, a common and dangerous side effect of existing MR antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and clinical trial findings.

Mechanism of Action

This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the transcription of various genes, leading to sodium and water retention, potassium excretion, and potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5] By antagonizing the MR, this compound inhibits these downstream effects of aldosterone, leading to a reduction in blood pressure and potentially offering cardiorenal protection. This compound is characterized as a third-generation non-steroidal MRA with a unique pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to older MRAs.

Signaling Pathway of the Mineralocorticoid Receptor and this compound's Point of Intervention

Pharmacological Properties

Receptor Binding and Selectivity

This compound is a potent and highly selective antagonist of the human mineralocorticoid receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone receptors, including the glucocorticoid, androgen, and progesterone receptors, which is anticipated to reduce the incidence of off-target side effects.

| Target | Parameter | Value | Reference |

| Mineralocorticoid Receptor (MR) | IC50 | 2.7 nM | |

| Glucocorticoid Receptor (GR) | Binding Affinity | Little to no affinity | |

| Androgen Receptor (AR) | Binding Affinity | Little to no affinity | |

| Progesterone Receptor (PR) | Binding Affinity | Little to no affinity | |

| hERG Channel | IC50 | 17 µM |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in healthy volunteers and in specific populations, such as individuals with moderate hepatic impairment.

| Parameter | Healthy Volunteers | Moderate Hepatic Impairment | Reference |

| Tmax (median) | 3.00 hours | 4.00 hours | |

| t1/2 (geometric mean) | 65.7 hours | 75.6 hours | |

| AUC | - | 23.5% - 26.6% lower | |

| Cmax | - | 41.2% lower | |

| Protein Binding | >99.7% | >99.7% |

Metabolism and Excretion:

-

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

-

It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but shows weak inhibition of CYP2C8.

-

This compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

It has been shown to inhibit several transporters, with the following IC50 values:

-

BCRP: 1.32 µM

-

BSEP: 16.38 µM (estimated)

-

MATE1: 6.7 µM

-

MATE2-K: 7.9 µM

-

OATP1B1: 21.9 µM

-

OATP1B3: 21.3 µM

-

Drug-Drug Interactions:

-

Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in the AUC of this compound.

-

Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the AUC of this compound.

Clinical Efficacy and Safety

The primary evidence for the clinical efficacy and safety of this compound comes from the Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.

BLOCK-CKD Phase 2b Trial (NCT03574363)

This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy, safety, and pharmacokinetics of this compound in patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension.

Efficacy Results:

| Treatment Group | Change in Systolic Blood Pressure (SBP) from Baseline (Placebo-Subtracted) | p-value | Reference |

| This compound 0.25 mg once daily | -7.0 mm Hg | 0.0399 | |

| This compound 0.5 mg once daily | -10.2 mm Hg | 0.0026 |

Safety Results:

-

This compound was generally well-tolerated.

-

There were no reports of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute kidney injury with either dose of this compound.

Experimental Protocols

BLOCK-CKD Phase 2b Study (NCT03574363) Experimental Workflow

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.

Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension (systolic blood pressure ≥140 mm Hg) despite being on two or more antihypertensive medications.

Treatment: Following a screening and placebo run-in period, patients were randomized to receive this compound 0.25 mg, this compound 0.5 mg, or placebo once daily for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated trough cuff systolic blood pressure at day 84.

Safety Monitoring: Included monitoring of serum potassium levels and renal function.

Hepatic Impairment Study (NCT04534699) Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (KBP-5074) Featured at the 19th Cardiovascular Clinical Trialists Forum: “New Targets for Resistant Hypertension and CKD” and “Epidemiology of Uncontrolled Hypertension in Patients with Stage 3b and Stage 4 Chronic Kidney Disease” were present_Press Releases_Media_文章_ [kbpbio.com]

- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Ocedurenone's Attenuation of Aldosterone Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] This document provides a detailed technical guide on the mechanism of action of this compound, focusing on its interaction with the aldosterone signaling pathway. This compound selectively binds to the human mineralocorticoid receptor, demonstrating a higher binding affinity than traditional steroidal MRAs like spironolactone and eplerenone.[3][4][5] Its development aimed to provide effective blood pressure reduction while minimizing the risk of hyperkalemia, a significant side effect of existing MRAs, especially in patients with compromised renal function.

The Aldosterone Signaling Pathway

Aldosterone, a steroid hormone, plays a critical role in regulating blood pressure and electrolyte balance. Its primary effects are mediated through the mineralocorticoid receptor, a member of the nuclear receptor superfamily.

The canonical aldosterone signaling pathway proceeds as follows:

-

Binding: Aldosterone diffuses into the cell and binds to the MR located in the cytoplasm.

-

Conformational Change and Translocation: Upon ligand binding, the MR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the ligand-bound MR forms homodimers and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Gene Transcription: The MR-DNA complex recruits co-activator proteins, initiating the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). This leads to increased sodium reabsorption and potassium excretion, ultimately elevating blood pressure.

Figure 1: Canonical Aldosterone Signaling Pathway

Mechanism of Action of this compound

This compound functions as a potent and selective antagonist of the mineralocorticoid receptor. By binding to the MR, it prevents aldosterone from docking and activating the receptor. This competitive inhibition blocks the subsequent downstream signaling cascade, thereby mitigating the physiological effects of aldosterone. The non-steroidal nature of this compound is believed to contribute to its high selectivity for the MR, with minimal affinity for other steroid hormone receptors such as the androgen, glucocorticoid, and progesterone receptors. This selectivity is a key differentiator from older, steroidal MRAs and is associated with a lower incidence of hormone-related side effects.

Figure 2: this compound's Mechanism of Action

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Profile of this compound (KBP-5074)

| Parameter | Value | Receptor/Transporter | Notes |

| IC50 | 2.7 nM | Mineralocorticoid Receptor (MR) | In vitro antagonistic activity. |

| IC50 | >5 µM | Glucocorticoid, Androgen, Progesterone Receptors | Demonstrates high selectivity for the MR. |

| IC50 | 1.32 µM | BCRP-mediated transport | In vitro vesicular transport assay. |

| IC50 | 17 µM | hERG | In vitro assay. |

Table 2: Key Efficacy and Safety Data from the BLOCK-CKD Phase 2b Trial

| Parameter | This compound 0.25 mg | This compound 0.5 mg | Placebo |

| Change in Systolic Blood Pressure (SBP) from Baseline to Day 84 | -7.0 mmHg (p=0.0399 vs placebo) | -10.1 mmHg (p=0.0029 vs placebo) | - |

| Incidence of Hyperkalemia (K+ ≥5.6 <6.0 mmol/L) | 11.8% | 16.7% | 8.8% |

| Incidence of Severe Hyperkalemia (K+ ≥6.0 mmol/L) | 0% | 0% | 0% |

| Study Discontinuation due to Hyperkalemia | 0% | 3.7% | 3.5% |

Data sourced from the BLOCK-CKD Phase 2b study results.

Experimental Protocols

In Vitro Mineralocorticoid Receptor Antagonist Activity Assay (Reporter Gene Assay)

This assay is designed to quantify the ability of a test compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor.

Figure 3: Reporter Gene Assay Workflow

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293) are engineered to constitutively express the full-length human mineralocorticoid receptor (MR). These cells also contain a reporter gene (e.g., firefly luciferase) under the control of an MR-responsive promoter.

-

Assay Setup: The engineered cells are dispensed into a 96-well plate and allowed to adhere for 4-6 hours.

-

Compound Treatment: The cells are then treated with a constant, sub-maximal concentration of aldosterone (e.g., 140 pM, approximating EC80) in the presence of varying concentrations of the test compound (this compound). Control wells receive aldosterone alone or vehicle.

-

Incubation: The plate is incubated for approximately 22-24 hours to allow for receptor activation and reporter gene expression.

-

Signal Detection: After incubation, the cells are lysed, and a luciferase detection reagent is added. The resulting luminescence, which is proportional to MR activity, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of the test compound is calculated relative to the aldosterone-only control. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal aldosterone response, is determined by non-linear regression analysis.

In Vivo DOCA-Salt Hypertensive Rat Model

This model is used to evaluate the antihypertensive efficacy of mineralocorticoid receptor antagonists in a state of MR overactivation.

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats undergo a unilateral nephrectomy (removal of one kidney) to amplify the hypertensive response.

-

DOCA and Salt Administration: Following a recovery period, the rats are implanted subcutaneously with a deoxycorticosterone acetate (DOCA) pellet or receive regular DOCA injections. Their drinking water is replaced with a 1% NaCl solution. This combination induces a state of low-renin, salt-sensitive hypertension.

-

Treatment: Once hypertension is established (typically after 4-6 weeks), the rats are randomized into treatment groups. One group receives the test compound (this compound) via oral gavage daily, while the control group receives a vehicle.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored regularly throughout the treatment period using methods such as tail-cuff plethysmography or radiotelemetry.

-

Endpoint Analysis: At the end of the study, in addition to blood pressure, other parameters such as urinary albumin-to-creatinine ratio (UACR), serum potassium levels, and organ hypertrophy (heart and kidney) are assessed to evaluate the efficacy and safety of the compound.

Conclusion

This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. Its mechanism of action involves the direct blockade of the aldosterone-MR signaling pathway, leading to reduced sodium and water reabsorption and a subsequent lowering of blood pressure. Preclinical data demonstrated its superior in vitro antagonistic activity for the MR compared to other MRAs. The Phase 2b BLOCK-CKD trial confirmed its efficacy in reducing blood pressure in patients with advanced CKD and uncontrolled hypertension, with a favorable safety profile regarding hyperkalemia. However, the subsequent Phase 3 CLARION-CKD trial was terminated as it did not meet its primary endpoint of a statistically significant reduction in systolic blood pressure from baseline to week 12. Despite this setback, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the aldosterone signaling pathway in high-risk patient populations.

References

Ocedurenone: A Deep Dive into its Structural Activity Relationship for Mineralocorticoid Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been under investigation for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] As a highly selective and potent antagonist of the MR, this compound represents a significant advancement in the quest for safer and more effective therapies to combat the deleterious effects of aldosterone.[3][4] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, experimental validation, and the molecular features crucial for its pharmacological profile.

Core Chemical Structure and Mechanism of Action

This compound is a small molecule with the IUPAC name 4-[(3S,3aR)-3-Cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile. Its chemical formula is C₂₈H₃₀ClN₅O₂, and its molar mass is 504.03 g·mol⁻¹. The core of the molecule is a pyrazolo[3,4-f]quinoline scaffold, a heterocyclic system that forms the foundation for its interaction with the mineralocorticoid receptor.

The primary mechanism of action of this compound is the competitive antagonism of the mineralocorticoid receptor. Aldosterone, the natural ligand for MR, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone activity can lead to a cascade of detrimental effects, including hypertension, inflammation, and fibrosis in target organs like the heart and kidneys. This compound effectively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that contribute to these pathologies.[3]

Signaling Pathway of Mineralocorticoid Receptor Antagonism by this compound

Structural Activity Relationship (SAR)

1. Pyrazolo[3,4-f]quinoline Core: This rigid, planar heterocyclic system serves as the central scaffold, orienting the other substituents in the correct spatial arrangement for optimal interaction with the MR ligand-binding pocket.

2. 2-Chlorobenzonitrile Group: This electron-withdrawing group at the 2-position of the pyrazoloquinoline core is crucial for potent antagonist activity. The cyano and chloro substituents likely engage in specific interactions within the receptor's binding site.

3. Cyclopentyl Group: The cyclopentyl ring at the 3-position of the pyrazole ring contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties and binding affinity. The specific stereochemistry at this position ((3S,3aR)) is critical for a precise fit within the hydrophobic pocket of the MR.

4. 4-Hydroxypiperidine-1-carbonyl Group: This moiety at the 7-position of the quinoline ring is a key feature that enhances both potency and selectivity. The hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming important interactions with amino acid residues in the receptor. The piperidine ring itself contributes to the overall shape and size of the molecule, ensuring a snug fit in the binding pocket and likely displacing co-activator proteins.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Target | Assay Type | Value | Reference |

| Mineralocorticoid Receptor (MR) | Radioligand Binding Assay (IC₅₀) | 2.7 nM | |

| Glucocorticoid Receptor (GR) | Radioligand Binding Assay | Low Affinity | |

| Androgen Receptor (AR) | Radioligand Binding Assay | Low Affinity | |

| Progesterone Receptor (PR) | Radioligand Binding Assay | Low Affinity | |

| BCRP (Breast Cancer Resistance Protein) | Vesicular Transport Assay (IC₅₀) | 1.32 µM | |

| MDR1 (P-glycoprotein) | Vesicular Transport Assay (IC₅₀) | 2.5 µM | |

| BSEP (Bile Salt Export Pump) | Vesicular Transport Assay (IC₅₀) | 16.38 µM | |

| CYP2C8 | Inhibition Assay (IC₅₀) | >10 µM (weak inhibition) |

Table 1: In Vitro Activity and Selectivity of this compound

These data highlight the high affinity of this compound for the MR and its excellent selectivity against other steroid hormone receptors, which is a key advantage over older, non-selective MRAs like spironolactone. The interactions with drug transporters such as BCRP and MDR1 are important considerations for potential drug-drug interactions.

Detailed Experimental Protocols

Mineralocorticoid Receptor (MR) Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Detailed Methodology:

-

Receptor Preparation: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is prepared to maintain pH and receptor stability.

-

Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Cellular Reporter Gene Assay for MR Antagonist Activity

This assay measures the ability of a compound to inhibit the aldosterone-induced transcription of a reporter gene in cells expressing the mineralocorticoid receptor.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured in appropriate media. The cells are then transiently co-transfected with two plasmids: an expression vector containing the full-length human mineralocorticoid receptor cDNA and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the mineralocorticoid response element (MRE).

-

Cell Plating: After transfection, the cells are plated into multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are then treated with a fixed concentration of aldosterone (to stimulate MR activity) in the presence of increasing concentrations of this compound. Control wells receive aldosterone alone or vehicle.

-

Incubation: The plates are incubated for a period sufficient for gene transcription and protein expression (typically 18-24 hours).

-

Cell Lysis: The culture medium is removed, and the cells are lysed using a specific lysis buffer to release the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the MR. The data are normalized to the signal produced by aldosterone alone, and the IC₅₀ value for this compound's antagonist activity is determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a testament to the power of rational drug design in developing highly potent and selective non-steroidal mineralocorticoid receptor antagonists. Its unique pyrazolo[3,4-f]quinoline core and carefully optimized substituents result in a molecule with a superior pharmacological profile compared to earlier generations of MRAs. The detailed understanding of its structural activity relationship, supported by robust in vitro and in vivo experimental data, has paved the way for its clinical investigation as a promising new therapy for uncontrolled hypertension and its associated cardiorenal complications. Further exploration of the SAR of this chemical class may lead to the discovery of even more refined MR modulators in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. KBP Presents Results of the Hepatic Impairment Study and Drug-Drug Interaction Study of this compound (KBP-5074) at ASN Kidney Week 2022_Press Releases_Media_文章_ [kbpbio.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Ocedurenone: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Non-steroidal Mineralocorticoid Receptor Antagonist

Introduction

Ocedurenone, also known as KBP-5074, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the management of uncontrolled or resistant hypertension in patients with advanced chronic kidney disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone, this compound was designed to offer a lower risk of hyperkalemia and fewer hormonal side effects.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacology, and clinical development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule drug administered orally.[2] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-((3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile | |

| CAS Number | 1359969-24-6 | |

| Synonyms | KBP-5074, NN-6023 | |

| Molecular Formula | C28H30ClN5O2 | |

| InChIKey | UXHQLGLGLZKHTC-CUNXSJBXSA-N | |

| SMILES | C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 504.03 g/mol | |

| Exact Mass | 503.2088 Da | |

| Topological Polar Surface Area | 92.82 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 4 | |

| XLogP3-AA | 4.8 | |

| Solubility | DMSO: ≥ 100 mg/mL (198.40 mM) | |

| Appearance | Light yellow to yellow solid |

Mechanism of Action and Signaling Pathway

This compound functions as a selective mineralocorticoid receptor antagonist. It exhibits a high binding affinity for the mineralocorticoid receptor, effectively blocking the binding of aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid, progesterone, and androgen receptors, which is anticipated to reduce the incidence of hormonal side effects.

The primary pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the mineralocorticoid receptor, this compound prevents aldosterone-mediated sodium and water reabsorption in the kidneys, which contributes to its antihypertensive effects.

Preclinical and Clinical Pharmacology

Pharmacodynamics

Preclinical and clinical studies have demonstrated that this compound leads to a dose-dependent reduction in systolic blood pressure (SBP). The drug is designed to provide significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-CKD Phase 2b study showed that this compound significantly lowered blood pressure in patients with moderate to severe CKD and uncontrolled hypertension.

Pharmacokinetics and Metabolism

This compound exhibits a long plasma half-life. In vitro studies have identified the primary metabolic pathway and key transporters involved in its disposition.

| Parameter | Finding | Source |

| Primary Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4). | |

| Enzyme Inhibition | Does not inhibit major CYP enzymes at clinically relevant doses. | |

| Enzyme Induction | Does not induce CYP1A2 or CYP3A4 activity in human primary hepatocytes. | |

| Transporter Substrate | Substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). | |

| Transporter Inhibition | Inhibits BCRP, BSEP, MDR1, MATE1/2-K, OATP1B1/3, and OCT1. | |

| Half-life (t1/2) | Approximately 65.7 hours in individuals with normal hepatic function and 75.6 hours in those with moderate hepatic impairment. | |

| Protein Binding | > 99.7% bound to plasma proteins. |

Drug-Drug Interactions

Given its metabolism by CYP3A4, this compound has a potential for drug-drug interactions (DDIs) with strong inhibitors or inducers of this enzyme.

| Interacting Agent | Type | Effect on this compound | Source |

| Itraconazole | Strong CYP3A4 Inhibitor | Reduced oral clearance by 51%; increased AUC by 104%. | |

| Rifampin | Strong CYP3A4 Inducer | Increased oral clearance by 6.4-fold; decreased AUC by 84%. |

Clinical Development and Efficacy

This compound has undergone multiple clinical trials to evaluate its safety and efficacy.

Key Clinical Trials

| Trial Identifier | Phase | Status | Key Focus | Source |

| BLOCK-CKD (NCT03574363) | 2b | Completed | Efficacy and safety in patients with advanced CKD and uncontrolled hypertension. | |

| CLARION-CKD (NCT04968184) | 3 | Terminated | Efficacy and safety in a larger population with uncontrolled hypertension and advanced CKD. |

Summary of Clinical Efficacy and Safety

The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary endpoint.

| Parameter | Result in BLOCK-CKD (Phase 2b) | Source |

| Systolic Blood Pressure (SBP) | Clinically meaningful and statistically significant dose-dependent reduction from baseline to day 84 compared to placebo. | |

| Hyperkalemia | No reports of severe hyperkalemia. | |

| Acute Kidney Injury | No reports of acute kidney injury. |

Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was terminated. An interim analysis revealed that the trial had not met its primary endpoint for a change in systolic blood pressure from baseline. Following this, further development of this compound is being re-evaluated.

Experimental Protocols

Detailed methodologies for the characterization of this compound have been described in published literature. Below are summaries of key in vitro experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 enzymes responsible for the phase I metabolism of this compound.

Methodology:

-

Incubation: this compound (3 µM) was incubated with pooled human liver microsomes (HLM) (1.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.

-

Cofactor: The reaction was initiated by adding 2 mM NADPH.

-

Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.

-

Analysis: Metabolites were measured using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).

References

Methodological & Application

Ocedurenone: In Vivo Experimental Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone, also known as KBP-5074, is a novel, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA). It is under investigation for its potential therapeutic benefits in managing uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD). This compound's high affinity and selectivity for the mineralocorticoid receptor (MR) over other steroid receptors suggest a potent antihypertensive and cardiorenal protective effect with a potentially reduced risk of hyperkalemia, a common side effect of older, steroidal MRAs.

These application notes provide a comprehensive overview of established in vivo experimental protocols for evaluating the efficacy and safety of this compound in preclinical animal models of renal disease and hypertension.

Mechanism of Action

This compound exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention, leading to increased blood volume and blood pressure when it binds to the MR in the kidneys. In non-epithelial tissues like the heart and blood vessels, MR activation contributes to inflammation and fibrosis. By inhibiting this pathway, this compound mitigates these downstream effects, leading to blood pressure reduction and end-organ protection.

Application Notes and Protocols for Cell-Based Assays to Determine Ocedurenone Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist developed for the potential treatment of uncontrolled hypertension and advanced chronic kidney disease.[1][2] Its mechanism of action is centered on the selective inhibition of the mineralocorticoid receptor, a nuclear hormone receptor that plays a critical role in regulating blood pressure and electrolyte balance.[3][4] Overactivation of the MR by its natural ligand, aldosterone, can lead to a cascade of downstream effects, including sodium and water retention, potassium excretion, inflammation, and fibrosis, contributing to cardiovascular and renal pathology. This compound, by blocking the binding of aldosterone to the MR, aims to mitigate these detrimental effects.[3]

These application notes provide detailed protocols for essential cell-based assays to characterize the efficacy of this compound, focusing on its potency as an MR antagonist and its selectivity against other steroid hormone receptors.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor. Upon binding to aldosterone, the receptor translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes involved in sodium and potassium transport, leading to physiological changes in blood pressure and electrolyte homeostasis. This compound acts as a competitive antagonist, preventing aldosterone from binding to the MR and thereby inhibiting this signaling cascade.

Caption: Mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Potency and Selectivity of this compound

Quantitative analysis of this compound's interaction with the mineralocorticoid receptor and other key steroid receptors is crucial for determining its therapeutic window and potential for off-target effects. The following table summarizes the in vitro antagonistic activity of this compound.

| Target Receptor | Assay Type | Parameter | This compound (KBP-5074) Value | Reference |

| Mineralocorticoid Receptor (MR) | Functional Antagonism | IC50 | 2.7 nM | |

| Glucocorticoid Receptor (GR) | Binding/Functional | Affinity | Little to no binding affinity | |

| Androgen Receptor (AR) | Binding/Functional | Affinity | Little to no binding affinity | |

| Progesterone Receptor (PR) | Binding/Functional | Affinity | Little to no binding affinity | |

| hERG Channel | Electrophysiology | IC50 | 17 µM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Radioligand Binding Assay for MR Affinity

This protocol determines the binding affinity of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Caption: Workflow for the radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human mineralocorticoid receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [³H]-Aldosterone

-

Unlabeled aldosterone (for non-specific binding determination)

-

This compound

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK293-hMR cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled aldosterone (high concentration), 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.

-

Competition: 50 µL of this compound at various concentrations, 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total and competition binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

MR Reporter Gene Assay for Functional Antagonism

This assay measures the functional ability of this compound to inhibit aldosterone-induced transcription of a reporter gene.

Workflow:

Caption: Workflow for the MR reporter gene assay.

Materials:

-

A suitable mammalian cell line (e.g., HEK293 or CHO-K1)

-

Expression vector for human mineralocorticoid receptor

-

Reporter vector containing a luciferase gene downstream of a hormone response element (HRE)

-

Transfection reagent

-

Cell culture medium and serum

-

Aldosterone

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Transfection and Seeding:

-

Co-transfect the host cell line with the hMR expression vector and the HRE-luciferase reporter vector.

-

Alternatively, use a stable cell line co-expressing both constructs.

-

Seed the transfected cells into a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Prepare a solution of aldosterone at a concentration that elicits a submaximal response (e.g., EC80).

-

Remove the culture medium from the cells and replace it with a medium containing a fixed concentration of aldosterone and varying concentrations of this compound. Include appropriate controls (vehicle, aldosterone alone).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.

-

-

Luminescence Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., aldosterone alone).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Selectivity Assays

To determine the selectivity of this compound, the radioligand binding and/or reporter gene assays described above can be adapted to assess its activity on other steroid hormone receptors, namely the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). This involves using cell lines expressing these respective receptors and their corresponding radiolabeled ligands (e.g., [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR, and [³H]-progesterone for PR) or agonist-induced reporter gene expression. The resulting IC50 values can then be compared to the IC50 for the mineralocorticoid receptor to calculate the selectivity ratio.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy as a mineralocorticoid receptor antagonist. By quantifying its binding affinity, functional antagonism, and selectivity, researchers can gain valuable insights into its pharmacological profile. This information is essential for guiding further preclinical and clinical development of this compound as a potential therapeutic agent for cardiovascular and renal diseases.

References

Application Notes and Protocols for Evaluating Ocedurenone in Chronic Kidney Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (KBP-5074) is a novel, non-steroidal mineralocorticoid receptor antagonist (nsMRA) that has been investigated for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2][3] Its mechanism of action involves selectively blocking the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone that contribute to kidney inflammation, fibrosis, and hypertension.[4][5] Preclinical studies and early clinical trials have suggested its potential in managing cardiorenal conditions.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical models of CKD. The included in vivo and in vitro models are selected to assess the key anti-inflammatory and anti-fibrotic effects of this compound, which are central to its therapeutic potential in slowing CKD progression. While specific preclinical data on this compound in these models is limited in publicly available literature, the provided protocols are based on extensive data from studies on other nsMRAs, such as finerenone, and represent a robust starting point for investigation.

Mechanism of Action: Mineralocorticoid Receptor Signaling in CKD

Overactivation of the mineralocorticoid receptor by aldosterone is a key driver of pathological processes in CKD. In the kidney, this leads to a cascade of events including inflammation, oxidative stress, and ultimately, fibrosis, contributing to the progressive loss of kidney function. This compound, by selectively blocking the MR, is designed to interrupt these pathological pathways.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway in Chronic Kidney Disease.

In Vivo Models for Evaluating this compound

The following in vivo models are recommended for assessing the efficacy of this compound in treating key pathological features of CKD.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established and rapid method for inducing renal tubulointerstitial fibrosis, a hallmark of progressive CKD.

Experimental Workflow:

Caption: Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Model.

Protocol:

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using a 4-0 silk suture.

-

For sham-operated animals, the ureter is mobilized but not ligated.

-

Close the abdominal wall and skin with sutures.

-

Provide post-operative care, including analgesics and hydration.

This compound Administration:

-

Dosing: Based on preclinical studies of other nsMRAs, a starting dose range of 1-10 mg/kg/day is recommended, administered by oral gavage. Dose-response studies should be conducted to determine the optimal dose.

-

Vehicle: A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

-

Treatment Period: Daily treatment should commence one day post-surgery and continue for 7 to 14 days.

Endpoint Analysis:

-

Histology: Kidney sections should be stained with Masson's trichrome and Picrosirius red to assess the degree of fibrosis.

-

Immunohistochemistry/Immunofluorescence: Stain for markers of fibrosis (e.g., α-SMA, Collagen I, Fibronectin) and inflammation (e.g., F4/80 for macrophages).

-

Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of pro-fibrotic and pro-inflammatory genes (e.g., Tgfb1, Col1a1, Acta2, Mcp1, Tnf).

-

Western Blot: Quantify the protein levels of key fibrotic and inflammatory markers.

Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):

| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (1 mg/kg) | UUO + this compound (10 mg/kg) |

| Fibrotic Area (%) | 1.5 ± 0.3 | 25.8 ± 3.1 | 15.2 ± 2.5 | 9.8 ± 1.9** |

| α-SMA Positive Area (%) | 0.5 ± 0.1 | 18.2 ± 2.4 | 10.1 ± 1.8 | 5.6 ± 1.2 |

| Tgfb1 mRNA (fold change) | 1.0 ± 0.2 | 8.5 ± 1.1 | 4.3 ± 0.7* | 2.1 ± 0.4 |

| Mcp1 mRNA (fold change) | 1.0 ± 0.3 | 12.1 ± 1.5 | 6.2 ± 0.9 | 3.5 ± 0.6** |

| p < 0.05 vs. UUO + Vehicle; **p < 0.01 vs. UUO + Vehicle |

Adenine-Induced CKD Model

This model induces a more slowly progressing CKD characterized by tubulointerstitial inflammation and fibrosis, closely mimicking aspects of human CKD.

Protocol:

Animals: Male Sprague-Dawley rats (8-10 weeks old) are a suitable choice.

Procedure:

-

Induce CKD by feeding the rats a diet containing 0.75% (w/w) adenine for 2-4 weeks.

-

Monitor body weight and food intake regularly.

-

Control animals receive a standard diet.

This compound Administration:

-

Dosing: A dose range of 1-10 mg/kg/day administered by oral gavage is a reasonable starting point.

-

Vehicle: 0.5% CMC in water.

-

Treatment Period: this compound treatment can be initiated concurrently with the adenine diet or after the establishment of CKD, and continued for several weeks (e.g., 4-8 weeks).

Endpoint Analysis:

-

Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Urine Analysis: Quantify 24-hour urinary protein and albumin excretion.

-

Histology and Immunohistochemistry: As described for the UUO model.

-

Gene and Protein Expression: As described for the UUO model.

Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):

| Parameter | Control + Vehicle | Adenine + Vehicle | Adenine + this compound (5 mg/kg) |

| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 2.8 ± 0.4 | 1.5 ± 0.3 |

| BUN (mg/dL) | 20 ± 3 | 150 ± 20 | 85 ± 15 |

| Urinary Albumin (mg/24h) | 1.2 ± 0.3 | 35.5 ± 5.2 | 18.1 ± 4.1 |

| Fibrotic Area (%) | 1.2 ± 0.2 | 22.1 ± 2.8 | 11.5 ± 2.1** |

| p < 0.05 vs. Adenine + Vehicle; **p < 0.01 vs. Adenine + Vehicle |

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model is relevant for studying CKD in the context of diabetes, a leading cause of kidney failure.

Protocol:

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

-

Induce diabetes with a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).

-

Confirm diabetes by measuring blood glucose levels (>250 mg/dL) 72 hours post-injection.

-

Animals are then monitored for the development of diabetic nephropathy over several weeks (typically 8-12 weeks).

This compound Administration:

-

Dosing: 1-10 mg/kg/day by oral gavage.

-

Vehicle: 0.5% CMC in water.

-

Treatment Period: Treatment can begin after the confirmation of diabetes and continue for the duration of the study.

Endpoint Analysis:

-

Metabolic Parameters: Monitor blood glucose, HbA1c, and body weight.

-

Renal Function: Measure serum creatinine, BUN, and glomerular filtration rate (GFR) via creatinine clearance.

-

Urine Analysis: Quantify 24-hour urinary albumin and protein excretion.

-

Histology: Assess glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

-

Gene and Protein Expression: Analyze markers of fibrosis, inflammation, and podocyte injury (e.g., nephrin, podocin).

Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):

| Parameter | Control + Vehicle | STZ + Vehicle | STZ + this compound (10 mg/kg) |

| Urinary Albumin Excretion (µ g/24h ) | 25 ± 5 | 250 ± 30 | 120 ± 25 |

| Glomerular Volume (10^6 µm³) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2* |

| Mesangial Matrix Index | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.25 ± 0.04 |

| Podocyte Number per Glomerulus | 15 ± 2 | 8 ± 1 | 12 ± 1 |

| p < 0.05 vs. STZ + Vehicle; **p < 0.01 vs. STZ + Vehicle |

In Vitro Models for Evaluating this compound

In vitro assays are crucial for elucidating the direct cellular mechanisms of this compound's anti-fibrotic effects.

TGF-β1-Induced Fibrosis in Renal Cells

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis.

Protocol:

Cell Lines:

-

Human renal proximal tubular epithelial cells (e.g., HK-2)

-

Normal rat kidney interstitial fibroblasts (e.g., NRK-49F)

-

Human mesangial cells

Procedure:

-

Culture cells to 70-80% confluency in appropriate media.

-

Serum-starve the cells for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.

-

Control wells should include vehicle-treated and unstimulated cells.

Endpoint Analysis:

-

Western Blot: Analyze the expression of α-SMA, fibronectin, and collagen I.

-

Immunofluorescence: Visualize the expression and localization of α-SMA and fibronectin.

-

RT-qPCR: Measure the mRNA levels of ACTA2, FN1, and COL1A1.

-

ELISA: Quantify the secretion of extracellular matrix proteins into the cell culture supernatant.

Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):

| Treatment | α-SMA Protein (relative to control) | Fibronectin Protein (relative to control) | COL1A1 mRNA (fold change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.2 |

| TGF-β1 (5 ng/mL) | 4.5 ± 0.5 | 3.8 ± 0.4 | 6.2 ± 0.7 |

| TGF-β1 + this compound (1 µM) | 2.1 ± 0.3 | 1.9 ± 0.3 | 2.8 ± 0.4 |

| TGF-β1 + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.5 ± 0.3 |

| *p < 0.05 vs. TGF-β1; **p < 0.01 vs. TGF-β1 |

Conclusion

The described in vivo and in vitro models provide a comprehensive framework for the preclinical evaluation of this compound in the context of chronic kidney disease. These assays are designed to assess the key anti-fibrotic and anti-inflammatory mechanisms of action of nsMRAs and will generate crucial data to support further clinical development. It is important to note that while this compound's clinical development for uncontrolled hypertension in advanced CKD was halted, its potential therapeutic effects in other cardiorenal indications may warrant further investigation using these and other relevant preclinical models. The protocols and expected outcomes presented here, largely based on the established profile of the nsMRA class, offer a robust starting point for such research endeavors.

References

- 1. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]

- 2. Efficacy and Safety of this compound: Subgroup Analysis of the BLOCK-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Ocedurenone in Human Plasma via LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ocedurenone (KBP-5074) in human plasma. This compound is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) in development for treating uncontrolled hypertension in patients with advanced chronic kidney disease.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic (PK) and drug-drug interaction (DDI) studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery.[3][4] This method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis in a research setting.

Introduction

This compound is a third-generation, non-steroidal MRA with a unique pharmacokinetic profile, including a long half-life and high affinity for the mineralocorticoid receptor (MR).[5] By selectively blocking the MR, this compound mitigates the effects of aldosterone, which plays a key role in regulating blood pressure and fluid balance. Unlike older, steroidal MRAs, non-steroidal agents like this compound are associated with a lower risk of hyperkalemia.

To support clinical development, a reliable bioanalytical method is required to measure this compound concentrations in plasma. LC-MS/MS is the preferred technique for small molecule quantification in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of this compound in human plasma.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking the mineralocorticoid receptor. This prevents aldosterone from binding and initiating the downstream signaling cascade that leads to sodium and water retention and potassium excretion. The diagram below illustrates this mechanism.

Experimental Protocol

This protocol is based on a validated method using protein precipitation for sample extraction followed by HPLC-MS analysis.

Materials and Reagents

-

Analytes: this compound reference standard, Internal Standard (IS), KBP-5314.

-

Plasma: K2EDTA human plasma.

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher.

-

Reagents: Formic acid, ACS grade or higher.

-

Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer.

Instrumentation

-

LC System: Shimadzu 20 Series HPLC System or equivalent.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and QC Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (KBP-5314) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards.

-

Calibration Standards & Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical validated range is 0.1 to 100 ng/mL.

Sample Preparation Protocol

The protein precipitation method is a common, efficient technique for cleaning up plasma samples before LC-MS analysis.

Detailed Steps:

-

Aliquot 50.0 µL of plasma sample, calibration standard, or QC into a 96-well plate.

-

Add methanol containing the internal standard (KBP-5314) to each well.

-

Vortex mix the plate thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at approximately 2250 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate.

-

The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

| Parameter | Setting |

|---|---|

| LC System | Shimadzu 20 Series or equivalent |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Isocratic or Gradient (To be optimized) |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40 °C |

| Run Time | ~2-4 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | To be optimized (e.g., 500 °C) |

| MRM Transitions | To be determined by infusing pure compound |

| - this compound | Q1/Q3 (Analyte specific) |

| - IS (KBP-5314) | Q1/Q3 (IS specific) |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized for each transition |

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below based on published data for this compound.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 0.11 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.11 ng/mL |

| Quality Control Levels (ng/mL) | 0.300, 3.50, 40.0, 80.0 |

| Intra- & Inter-day Precision (%CV) | < 15% |

| Intra- & Inter-day Accuracy (%Bias) | Within ±15% |

| Sample Volume | 50.0 µL |

| Anticoagulant | K2EDTA |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for quantifying this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic assessments and other studies during drug development. The method demonstrates excellent performance across a clinically relevant concentration range.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. emjreviews.com [emjreviews.com]

- 3. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KBP-5074_Clinical Stage_Pipeline_Science_Our Pipeline_ [kbpbio.com]

Application Note: Quantitative Determination of Ocedurenone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ocedurenone (KBP-5074) in human plasma. This compound is a novel, non-steroidal mineralocorticoid receptor antagonist in development for the treatment of uncontrolled hypertension and advanced chronic kidney disease.[1][2][3] The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a sensitive and reliable assay for pharmacokinetic studies and clinical research.

Introduction

This compound (KBP-5074) is a promising therapeutic agent that has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease.[4][5] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing strategies. This LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of this compound concentrations in human plasma.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Detailed Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., KBP-5314)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma with K2EDTA as anticoagulant

Sample Preparation

This protocol employs a protein precipitation method for sample extraction.

-

To 50 µL of human plasma (K2EDTA), add 250 µL of acetonitrile containing 0.1% formic acid.

-

Vortex mix the samples.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer 200 µL of the supernatant to a clean tube or well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 150 µL of a solution of acetonitrile, water, and formic acid (45:55:0.1, v/v/v).

-

The reconstituted samples are then ready for injection into the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: A system such as the Shimadzu 20 Series or equivalent is suitable.

-

Column: ACE 5 C18, 50 x 2.1 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A 2.5-minute gradient elution is used.

-

Flow Rate: (Not specified in the provided results, but a typical flow rate for this column dimension would be 0.2-0.5 mL/min).

-

Injection Volume: (Not specified, typically 5-20 µL).

Mass Spectrometry

-

Mass Spectrometer: An API-5500 mass spectrometer or a comparable triple quadrupole instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry Parameters for this compound

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 504.2 | |

| Product Ion (m/z) | 306.1 | |

| Ionization Mode | Positive |

Quantitative Data

The method was validated over a specific concentration range with defined quality control levels.

Table 2: Quantitative Method Parameters

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL | |

| Linear Range | 0.1 - 100 ng/mL | |

| Correlation Coefficient (r) | > 0.995 |

Table 3: Quality Control (QC) Sample Concentrations

| QC Level | Concentration (ng/mL) | Reference |

| Low QC | 0.300 | |

| Medium QC | 3.50 | |

| High QC | 40.0 and 80.0 |

Method Performance

The intra-day precision of this method at the LLOQ, and at low, medium, and high concentrations ranges from 1.1% to 5.8%, and the intra-assay accuracy ranges from -2.0% to 12.3%.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the quantification of this compound in human plasma. The method is straightforward, employing a simple protein precipitation step, and offers the sensitivity and selectivity required for pharmacokinetic studies and clinical research. The described workflow and parameters should serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. Pharmacokinetics and Drug–Drug Interaction of this compound (KBP-5074) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ocedurenone in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Ocedurenone stock solutions for in vitro experiments. This compound is a novel, non-steroidal, and selective mineralocorticoid receptor (MR) antagonist.[1][2] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible experimental results.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₀ClN₅O₂ | [3][4] |

| Molecular Weight | 504.02 g/mol | [5] |

| Appearance | Light yellow to yellow solid | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Solubility in DMSO | ≥ 100 mg/mL (approximately 198.40 mM) | |

| Storage of Powder | -20°C for up to 3 years; 4°C for short-term | |

| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |

Mechanism of Action

This compound functions as a selective antagonist of the mineralocorticoid receptor (MR). In the canonical signaling pathway, the steroid hormone aldosterone binds to the MR in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This binding initiates the transcription of target genes that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, ultimately leading to sodium and water retention. This compound exerts its effect by binding to the MR, thereby preventing aldosterone from binding and activating this signaling cascade.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound (KBP-5074) Featured at the 19th Cardiovascular Clinical Trialists Forum: “New Targets for Resistant Hypertension and CKD” and “Epidemiology of Uncontrolled Hypertension in Patients with Stage 3b and Stage 4 Chronic Kidney Disease” were present_Press Releases_Media_文章_ [kbpbio.com]